

Technical Guide: ^1H NMR Spectral Data of 4-Fluoro-2-methoxybenzoic Acid

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Compound of Interest

Compound Name: 4-Fluoro-2-methoxybenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ^1H Nuclear Magnetic Resonance (NMR) spectral data for **4-Fluoro-2-methoxybenzoic acid**. The information presented herein is intended to support research and development activities by providing detailed spectral analysis and the corresponding experimental methodology.

^1H NMR Spectral Data

The ^1H NMR spectrum of **4-Fluoro-2-methoxybenzoic acid** was recorded in deuterated chloroform (CDCl_3) on a 400 MHz spectrometer. The spectral data, including chemical shifts (δ) in parts per million (ppm), signal multiplicities, coupling constants (J) in Hertz (Hz), and integration values, are summarized in the table below.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Integration
H-6	8.05	dd	J = 8.8, 7.2	1H
H-3	6.81	dd	J = 8.8, 2.2	1H
H-5	6.72	ddd	J = 8.8, 8.8, 2.2	1H
OCH ₃	3.94	s	-	3H
COOH	11.0 (approx.)	br s	-	1H

Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of **4-Fluoro-2-methoxybenzoic acid** with the proton assignments corresponding to the data in the table above.

Caption: Molecular structure of **4-Fluoro-2-methoxybenzoic acid** with proton numbering.

Experimental Protocol

The following is a representative protocol for the acquisition of ¹H NMR spectral data for a solid aromatic compound such as **4-Fluoro-2-methoxybenzoic acid**.

1. Sample Preparation:

- Analyte: 5-10 mg of solid **4-Fluoro-2-methoxybenzoic acid** is accurately weighed.
- Solvent: The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.^[1] For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can also be a suitable solvent.
- Dissolution: The mixture is gently agitated, for example by vortexing or sonication, to ensure complete dissolution of the solid.
- Filtration and Transfer: The resulting solution is filtered through a pipette with a small cotton or glass wool plug to remove any particulate matter. The clear solution is then transferred

into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

- **Instrumentation:** A 400 MHz NMR spectrometer is typically used for routine analysis.
- **Sample Insertion:** The NMR tube is placed in a spinner turbine and inserted into the magnet of the spectrometer.
- **Locking and Shimming:** The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp, well-resolved peaks.
- **Acquisition Parameters:** Standard ^1H NMR acquisition parameters are employed. This typically includes setting an appropriate spectral width (e.g., -2 to 12 ppm), a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds between scans.
- **Data Acquisition:** The Free Induction Decay (FID) is acquired.

3. Data Processing:

- **Fourier Transform:** The FID, which is a time-domain signal, is converted into a frequency-domain spectrum using a Fourier transform.
- **Phasing and Baseline Correction:** The spectrum is manually or automatically phased to ensure all peaks are in the correct absorptive mode. The baseline of the spectrum is corrected to be flat.
- **Referencing:** The chemical shift axis is calibrated. When using CDCl_3 , the residual solvent peak at 7.26 ppm is often used as a reference. Alternatively, an internal standard such as tetramethylsilane (TMS) can be added to the sample, with its signal defined as 0.00 ppm.
- **Peak Integration:** The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

- Peak Picking and Analysis: The chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each peak are determined.

This comprehensive guide provides the necessary ^1H NMR spectral data and a detailed experimental protocol for **4-Fluoro-2-methoxybenzoic acid**, which can be valuable for scientists in the fields of chemical research and drug development.

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References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
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